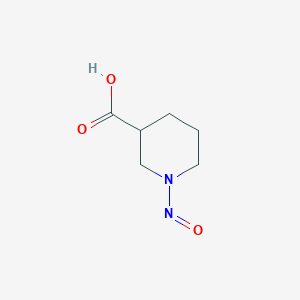

Nitrosonipecotic acid

Overview

Description

N-nitrosonipecotic acid is a compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is a major urinary metabolite of N-nitrosoguvacoline and N-nitrosoguvacine, which are found in cigarette tobacco . The compound is solid in form and varies in color from white to off-white .

Molecular Structure Analysis

The molecular structure of N-nitrosonipecotic acid is characterized by a nitrogen-oxygen combination located next to a carbon backbone . This unique structure confers the compound a unique ambiphilic and high reactivity towards nucleophilic, electrophilic, and also radical species .

Physical And Chemical Properties Analysis

N-nitrosonipecotic acid has a melting point of 104-108°C and a predicted boiling point of 390.7±35.0 °C . Its density is predicted to be 1.46±0.1 g/cm3 . The compound is slightly soluble in methanol .

Scientific Research Applications

Nondestructive Measurement in Agriculture

Nitrosonipecotic acid can be used in near-infrared (NIR) spectroscopy for measuring quality attributes of horticultural produce. This technique, which includes novel methods like time and spatially resolved spectroscopy, is vital in assessing the light absorption and scattering properties of vegetable tissue, leading to advancements in portable system designs and chemometrics (Nicolai et al., 2007).

Role in Plant Physiology

Research on Arabidopsis demonstrated that nitrosonipecotic acid, as a nitric oxide derivative, plays a significant role in the plant's response to iron deficiency. It acts downstream of auxin to trigger root ferric-chelate reductase activity, a crucial process for iron uptake in plants under iron-deficient conditions (Chen et al., 2010).

Therapeutic and Clinical Applications

Nitrosonipecotic acid derivatives, like other nitroxide compounds, have a range of biochemical interactions that can be harnessed for therapeutic uses. These include protection against ionizing radiation, probes in functional magnetic resonance imaging, cancer treatment, hypertension control, and protection against ischemia/reperfusion injury (Soule et al., 2007).

Wastewater Management

In wastewater systems, nitrosonipecotic acid derivatives such as free nitrous acid (FNA) are used to control corrosion and odor. They also contribute to more efficient nitrogen removal, sludge reduction, energy recovery, and addressing membrane fouling, showing their potential in enhancing wastewater management (Duan et al., 2019).

Atmospheric Chemistry

Nitrosonipecotic acid plays a role in atmospheric chemistry, especially in the formation of nitrous acid through the photosensitized reduction of nitrogen dioxide on humic acid. This process significantly impacts the chemistry of the lowermost troposphere and the degradation of air pollutants (Stemmler et al., 2006).

Future Directions

The complex chemistry of nitroso compounds, including N-nitrosonipecotic acid, continues to be an area of active research . Despite their long history, new reactions and methodologies are still being discovered today due to the diverse reactivity of the nitro group . The importance of nitro chemistry will continue to increase in the future in terms of elaborate synthesis .

properties

IUPAC Name |

1-nitrosopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOAQYQGTQBALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984051 | |

| Record name | 1-Nitrosopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosonipecotic acid | |

CAS RN |

65445-62-7 | |

| Record name | N-Nitrosonipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065445627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

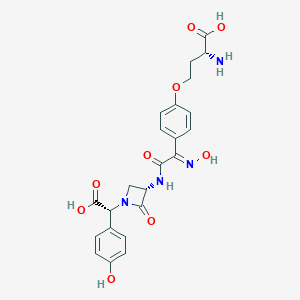

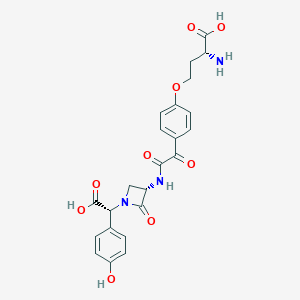

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)

![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)